molecular formula C22H15BrFN7O B2882507 4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1007062-78-3

4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Numéro de catalogue: B2882507
Numéro CAS: 1007062-78-3
Poids moléculaire: 492.312
Clé InChI: KFEURLAPZOUWCY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C22H15BrFN7O and its molecular weight is 492.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered interest due to its potential therapeutic applications and diverse biological activities, particularly in cancer treatment and enzyme inhibition.

The molecular formula of this compound is C22H15BrFN7OC_{22}H_{15}BrFN_7O, with a molecular weight of approximately 492.3 g/mol. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as kinases and proteases. These interactions can inhibit cellular signaling pathways associated with cancer proliferation and survival. The compound's structure allows it to bind effectively to the active sites of these enzymes, leading to modulation of their activity.

Biological Activity Studies

Numerous studies have evaluated the biological activity of this compound in various contexts:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. Notably, it has shown an IC50 value ranging from 11.70 µM to 19.92 µM when tested against renal carcinoma cell lines (RFX 393) . The mechanism involves cell cycle arrest at the G0-G1 phase and induction of apoptosis.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In comparative studies, it demonstrated binding affinities similar to known CDK inhibitors, indicating its potential as a therapeutic agent in cancer treatment .

Data Table: Biological Activity Summary

Biological Activity Tested Cell Lines IC50 (µM) Mechanism
AnticancerRFX 39311.70 - 19.92Cell cycle arrest and apoptosis
CDK InhibitionVariousNot specifiedCompetitive inhibition
Enzyme InteractionMultipleNot specifiedModulation of kinase activity

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy:

  • Study on Renal Carcinoma : A study evaluated the effects of this compound on renal carcinoma cells, demonstrating significant growth inhibition and apoptosis induction compared to control groups .
  • Molecular Docking Studies : Computational studies have shown that the compound binds effectively to CDK2 and TRKA binding sites, suggesting its role as a dual inhibitor .

Applications De Recherche Scientifique

4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a chemical compound with the molecular formula C22H15BrFN7O and CAS number 1007062-78-3 . The compound contains a 1H-pyrazolo[3,4-d]pyrimidine core, which is a scaffold of interest in medicinal chemistry. Research indicates that this compound, and others with similar structures, have potential applications in various areas, particularly in the development of anti-cancer and antiviral therapies.

Anti-Cancer Activity

Certain compounds sharing structural similarities with this compound have demonstrated anti-tumor activity. For example, one such compound, N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an), has shown potent Src inhibitory activity and significant anti-tumor activity against triple-negative breast cancer (TNBC) in vitro and in vivo. Additionally, 3,6-dimethyl-1-phenyl-4-[3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)anilino]-1H-pyrazolo[3,4-d]pyrimidine (8b) has been investigated for cytotoxic activity against the human breast adenocarcinoma (MCF-7) cell line.

Table 1: Examples of 1H-pyrazolo[3,4-d]pyrimidine Derivatives with Anti-Cancer Activity

CompoundTargetCancer TypeActivity
N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)Src KinaseTriple-Negative Breast CancerIn vitro/vivo
3,6-dimethyl-1-phenyl-4-[3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)anilino]-1H-pyrazolo[3,4-d]pyrimidine (8b)UnknownHuman Breast Adenocarcinoma (MCF-7)Cytotoxic

Antiviral Activity

Neplanocin A derivatives that share the 1H-pyrazolo[3,4-d]pyrimidine core with this compound have demonstrated antiviral activity. One such derivative is a potent and selective inhibitor of hepatitis B virus (HBV) replication, reducing intracellular HBV RNA levels and inhibiting HBV RNA derived from cccDNA.

Table 2: Examples of 1H-pyrazolo[3,4-d]pyrimidine Derivatives with Antiviral Activity

CompoundTargetVirusActivity
Neplanocin A derivativeHepatitis B Virus (HBV)Hepatitis B Virus (HBV)Potent and selective HBV replication inhibitor

Human Biomonitoring

Propriétés

IUPAC Name

4-bromo-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrFN7O/c1-13-10-19(28-22(32)14-2-4-15(23)5-3-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-8-6-16(24)7-9-17/h2-12H,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEURLAPZOUWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.